molecular formula C10H10Cl2N2 B1293936 5,6-Dichloro-1-ethyl-2-methylbenzimidazole CAS No. 3237-62-5

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Cat. No. B1293936
CAS RN: 3237-62-5
M. Wt: 229.1 g/mol
InChI Key: IVVLMQPTQOLYDX-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 2-aminobenzimidazoles has been reported using imidoyl dichlorides as reagents, which allow for the efficient formation of azoles at room temperature . Although the specific synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole is not detailed in the provided papers, the synthesis of 5,6-dichloro-2-methylbenzimidazole has been achieved using 3,4-dichlorobenzenamine through a series of reactions including acylation, nitration, reduction, and cyclization . This method could potentially be adapted for the synthesis of the ethyl-substituted derivative by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

While the molecular structure of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole is not directly discussed, the structure of a related compound, ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate, has been confirmed through X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the molecular structure of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be quite diverse. For instance, 2-aminobenzimidazoles have been used as intermediates in the synthesis of various azoles , and benzimidazole analogs have been synthesized for the study of their inhibitory activities on RNA transcription . These studies indicate that the benzimidazole core structure is amenable to a range of chemical modifications, which could include reactions at the chloro substituents or the nitrogen atoms of the imidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole are not explicitly provided in the papers. However, the properties of benzimidazole derivatives generally include moderate to high stability and the potential for hydrogen bonding due to the presence of nitrogen atoms in the imidazole ring. The dichloro substituents would likely contribute to the compound's lipophilicity and could affect its electronic properties, which might be relevant for its activity as an inhibitor or in material applications .

Scientific Research Applications

Ferroelectric and Antiferroelectric Properties

5,6-Dichloro-1-ethyl-2-methylbenzimidazole, as part of the benzimidazole family, has been found to exhibit above-room-temperature ferroelectricity and antiferroelectricity. This property stems from its ability to form bistable electric polarity chains through proton tautomerization, with high electric polarization observable at room temperature. Such characteristics make it suitable for applications in ferroelectric devices without lead or rare metals (Horiuchi et al., 2012).

Antimicrobial Potential

Benzimidazole derivatives, including 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, have shown considerable antimicrobial activity against various bacteria and yeast. This suggests potential for these compounds in the development of new antimicrobial agents (Fahmy et al., 2001).

Synthesis and Preparation

The synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole involves a series of reactions including acylation, nitration, reduction, and cyclization, starting from 3,4-dichlorobenzenamine. This synthesis process highlights the compound's chemical versatility and potential for various applications in organic and pharmaceutical chemistry (Yuan Ji-xin, 2009).

Organometallic Chemistry

In organometallic chemistry, 5,6-Dichloro-1-ethyl-2-methylbenzimidazole and its derivatives are used in reactions to create new heterocycles. These reactions and the resulting products can be applied in various fields, including materials science and pharmaceuticals (Alper & Wolin, 1975).

Anti-Cancer Research

Derivatives of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, particularly those incorporating ribofuranosyl, have been synthesized and evaluated for their anti-cancer potential. Some derivatives demonstrate significant anti-proliferative activity and the ability to induce cancer cell apoptosis, suggesting their potential as anti-cancer agents (Alkahtani et al., 2012).

Safety And Hazards

5,6-Dichloro-1-ethyl-2-methylbenzimidazole may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

5,6-dichloro-1-ethyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVLMQPTQOLYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062925
Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

CAS RN

3237-62-5
Record name 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Place, J Perlstein, TL Penner, DG Whitten - Langmuir, 2000 - ACS Publications
The J-aggregation phenomenon of cyanine dyes has important commercial applications in the photographic industry. A typical cyanine dye was appended to poly-l-lysine in order to …
Number of citations: 57 pubs.acs.org
L Lu, R Helgeson, RM Jones… - Journal of the …, 2002 - ACS Publications
A series of poly(l-lysines) ranging in number of repeat units (N PRU ) from 6 to 900 has been synthesized and the photophysics of the series and monomer cyanine dye have been …
Number of citations: 113 pubs.acs.org

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